An In-depth Technical Guide to the Structure and Application of Amino-PEG4-acid
An In-depth Technical Guide to the Structure and Application of Amino-PEG4-acid
This guide provides a comprehensive technical overview of Amino-PEG4-acid, a heterobifunctional linker critical to modern drug development and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical structure, synthesis, and versatile applications of this molecule, offering both foundational knowledge and actionable protocols.
Introduction: The Architectural Significance of Amino-PEG4-acid
Amino-PEG4-acid, systematically named 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, is a cornerstone of advanced bioconjugate chemistry.[1][2] Its structure is elegantly designed to bridge molecules, featuring a discrete tetraethylene glycol (PEG) spacer that imparts hydrophilicity and biocompatibility.[3] This PEG linker is flanked by two distinct functional groups: a primary amine (-NH₂) and a carboxylic acid (-COOH), rendering it a versatile tool for the sequential and controlled conjugation of diverse molecular entities.[3] The enhanced water solubility and flexible nature of the PEG chain are instrumental in overcoming challenges associated with the aggregation and poor pharmacokinetics of many therapeutic molecules.[3]
The principal applications of Amino-PEG4-acid lie in the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In these contexts, it serves not merely as a spacer but as a critical component that influences the overall efficacy, stability, and pharmacokinetic profile of the final conjugate.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Amino-PEG4-acid is paramount for its effective use in research and development.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₃NO₆ | [3] |
| Molecular Weight | 265.3 g/mol | [3] |
| CAS Number | 663921-15-1 | [2][3] |
| Appearance | White to off-white powder or viscous oil | |
| Purity | Typically >95% | [3] |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [4] |
| Storage Conditions | -20°C, desiccated, under inert atmosphere | [3][5] |
Handling and Storage:
Amino-PEG4-acid, like many PEGylated reagents, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] Proper handling is crucial to maintain its chemical integrity and reactivity. It is imperative to store the compound under desiccated conditions at -20°C and under an inert atmosphere such as argon or nitrogen.[5] Before use, the container should be allowed to equilibrate to room temperature to prevent condensation upon opening.[5][6]
The Structure of Amino-PEG4-acid
The molecular architecture of Amino-PEG4-acid is central to its function. The structure consists of a primary amine at one terminus, a carboxylic acid at the other, and a flexible chain of four repeating ethylene glycol units in between.
Caption: Chemical structure of Amino-PEG4-acid.
Synthesis of Amino-PEG4-acid
The synthesis of Amino-PEG4-acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A representative synthetic route starting from tetraethylene glycol is outlined below.[1]
Experimental Protocol: A 7-Step Synthesis
This protocol is adapted from a published method for the synthesis of 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid.[1]
Step 1: Esterification of Tetraethylene Glycol
-
React tetraethylene glycol with a suitable protected carboxylic acid (e.g., a tert-butyl ester) in the presence of an acid catalyst to form the mono-esterified product.
Step 2: Mesylation of the Terminal Hydroxyl Group
-
The remaining free hydroxyl group of the mono-esterified PEG is converted to a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.
Step 3: Azide Substitution
-
The mesylated intermediate is then reacted with sodium azide (NaN₃) in a suitable solvent (e.g., DMF) to displace the mesylate and introduce an azide group.
Step 4: Reduction of the Azide to a Primary Amine
-
The azide is reduced to a primary amine. A common method is the Staudinger reaction using triphenylphosphine followed by hydrolysis, or catalytic hydrogenation.
Step 5: Protection of the Amine (Optional but Recommended)
-
To allow for purification and prevent side reactions in the subsequent step, the newly formed amine can be protected with a suitable protecting group, such as a Boc group (di-tert-butyl dicarbonate).
Step 6: Hydrolysis of the Ester
-
The ester group at the other terminus is hydrolyzed to yield the carboxylic acid. For a tert-butyl ester, this is typically achieved under acidic conditions (e.g., with trifluoroacetic acid).
Step 7: Final Deprotection of the Amine (if protected in Step 5)
-
If the amine was protected, the protecting group is removed to yield the final Amino-PEG4-acid product.
Purification and Characterization:
-
Purification at each step is typically performed using column chromatography on silica gel.[8]
-
The structure of the final product and intermediates is confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.[1]
Bioconjugation with Amino-PEG4-acid: The EDC-NHS Coupling Workflow
The bifunctional nature of Amino-PEG4-acid allows for a two-step conjugation strategy. A common and robust method involves the activation of the carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[9][10][11][12]
Caption: EDC-NHS coupling workflow for Amino-PEG4-acid.
Experimental Protocol: Two-Step EDC/NHS Coupling to a Primary Amine
This protocol provides a general framework for conjugating the carboxylic acid moiety of Amino-PEG4-acid to a molecule containing a primary amine.
Materials:
-
Amino-PEG4-acid
-
Molecule with a primary amine (e.g., a protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl or hydroxylamine, pH 8.0
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately prior to use.
-
Activation of Amino-PEG4-acid:
-
Dissolve Amino-PEG4-acid in the Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS to the Amino-PEG4-acid solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated PEG ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated Amino-PEG4-acid solution to the amine-containing molecule, which has been dissolved in the Conjugation Buffer. A molar excess of the activated PEG linker is typically used.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
Purification and Characterization of Amino-PEG4-acid Conjugates
The purification of bioconjugates containing short PEG linkers can be challenging due to the subtle differences in physicochemical properties between the starting materials and the product.
Purification Strategies:
-
Size-Exclusion Chromatography (SEC): Effective for removing small molecule reagents and byproducts. However, separating unreacted protein from a mono-PEGylated protein with a short PEG linker may be difficult.[]
-
Ion-Exchange Chromatography (IEX): A powerful technique that separates molecules based on charge. The conjugation of Amino-PEG4-acid can alter the overall charge of the target molecule, enabling separation of the conjugate from the unreacted starting material.[14][15][16]
-
Hydrophobic Interaction Chromatography (HIC): Can be used if the conjugation significantly alters the hydrophobicity of the target molecule.[14]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for the purification of smaller bioconjugates and for analytical characterization.[]
Analytical Characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the final conjugate and determine the degree of PEGylation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the conjugate, particularly for smaller molecules.[17]
-
Chromatographic and Electrophoretic Methods: SDS-PAGE, SEC, and IEX can be used to assess the purity of the conjugate and the extent of the reaction.
Troubleshooting Common Issues in Bioconjugation
Low yields or incomplete reactions are common challenges in bioconjugation. The following table provides guidance on troubleshooting these issues.
| Issue | Potential Cause(s) | Recommended Solution(s) | Source(s) |
| Low or No Conjugation | - Inactive EDC/NHS due to moisture exposure.- Incorrect pH for activation or conjugation.- Presence of competing primary amines in buffers (e.g., Tris). | - Use fresh, high-quality EDC and NHS; allow reagents to warm to room temperature before opening.- Optimize the pH for both the activation (pH 4.5-6.0) and conjugation (pH 7.2-8.0) steps.- Use amine-free buffers such as MES and PBS. | [9][10][11] |
| Precipitation of Protein | - High degree of PEGylation leading to insolubility.- Unsuitable buffer conditions for protein stability. | - Reduce the molar excess of the activated PEG linker.- Ensure the protein is in a buffer that maintains its stability throughout the reaction. | [9] |
| Presence of Unreacted PEG | - Inefficient purification method. | - Optimize the purification strategy. Consider using a combination of chromatographic techniques (e.g., IEX followed by SEC). For smaller conjugates, dialysis with a low molecular weight cutoff membrane can be effective. | [9] |
Conclusion
Amino-PEG4-acid is a highly versatile and valuable tool in the field of bioconjugation and drug development. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal reactive groups, enables the precise construction of complex and effective therapeutic molecules. A thorough understanding of its chemical properties, synthesis, and reaction kinetics, as outlined in this guide, is essential for its successful application in the laboratory and beyond. By following best practices for handling, reaction optimization, and purification, researchers can fully leverage the potential of Amino-PEG4-acid to advance the development of next-generation therapeutics.
References
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A New Route for the Synthesis of 1-Amino-3,6,9,12-Tetraoxapentadecan-15-Oic Acid. (2025). ResearchGate. Retrieved from [Link]
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